UDP-a-D-Galactose ammonium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

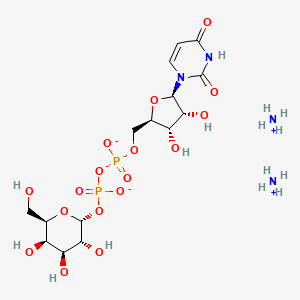

2D Structure

Properties

Molecular Formula |

C15H30N4O17P2 |

|---|---|

Molecular Weight |

600.36 g/mol |

IUPAC Name |

diazanium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C15H24N2O17P2.2H3N/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);2*1H3/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1 |

InChI Key |

QMMOGGZRVNNPDE-QKYKBPIOSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[NH4+].[NH4+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[NH4+].[NH4+] |

Origin of Product |

United States |

Significance As a Central Nucleotide Sugar Donor in Biological Systems

UDP-α-D-Galactose is a high-energy compound that acts as a donor of galactose units in reactions catalyzed by a class of enzymes known as galactosyltransferases. sigmaaldrich.com These enzymes are critical for the construction of a vast array of glycoconjugates, including glycoproteins, glycolipids, and proteoglycans. researchgate.netsemanticscholar.org The energy stored in the pyrophosphate bond of UDP-α-D-Galactose drives the transfer of the galactose moiety to an acceptor molecule, which can be a growing oligosaccharide chain, a protein, or a lipid. semanticscholar.org

The biosynthesis of UDP-α-D-Galactose itself is a tightly regulated process. In most organisms, it is synthesized through the Leloir pathway. researchgate.netwikipedia.org This pathway begins with the phosphorylation of galactose to galactose-1-phosphate by the enzyme galactokinase. youtube.comsmpdb.ca Subsequently, galactose-1-phosphate uridylyltransferase catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-α-D-Galactose and glucose-1-phosphate. wikipedia.orgyoutube.com An alternative and crucial route for UDP-α-D-Galactose synthesis is the epimerization of UDP-glucose, a reaction catalyzed by UDP-glucose 4'-epimerase. researchgate.netnih.gov This reversible reaction allows for the interconversion of these two vital nucleotide sugars, ensuring a balanced supply for various metabolic needs. nih.govnih.gov

The central role of UDP-α-D-Galactose is underscored by the consequences of defects in its metabolism. For instance, the genetic disorder galactosemia results from a deficiency in one of the key enzymes of the Leloir pathway, leading to an accumulation of galactose and its metabolites, which can have severe pathological effects. youtube.com

Overview of Primary Roles in Complex Carbohydrate Biosynthesis

The Leloir Pathway: A Comprehensive Enzymatic Cascade

The Leloir pathway, named after its discoverer Luis Federico Leloir, is the principal metabolic route for the conversion of galactose into glucose-1-phosphate, a key intermediate in glycolysis. wikipedia.orgbiologynotesonline.com This pathway is not only crucial for galactose catabolism but also serves as a major source of UDP-α-D-Galactose. liberty.edunih.gov The pathway involves a sequence of four key enzymatic reactions. tuscany-diet.net

Galactokinase (GALK)-Mediated Phosphorylation of alpha-D-Galactose

The journey of galactose into the Leloir pathway begins with its phosphorylation. Before this can occur, the β-anomer of D-galactose, the form typically released from lactose hydrolysis, must be converted to its α-anomer by the enzyme galactose mutarotase. biologynotesonline.comtuscany-diet.net Subsequently, the enzyme galactokinase (GALK) catalyzes the phosphorylation of α-D-galactose at the C1 position, utilizing a molecule of ATP to produce galactose-1-phosphate and ADP. wikipedia.orgnih.gov This step is considered the first committed and irreversible reaction in galactose metabolism. tuscany-diet.netwikipedia.org GALK is a highly specific enzyme, belonging to the GHMP kinase family, and its activity is essential for trapping galactose within the cell for further metabolic processing. nih.govhistology.blognih.gov

Galactose-1-phosphate Uridylyltransferase (GALT)-Catalyzed UMP Transfer

The second and central step of the Leloir pathway is catalyzed by galactose-1-phosphate uridylyltransferase (GALT). reactome.orggenecards.org This enzyme facilitates the transfer of a Uridine (B1682114) Monophosphate (UMP) group from UDP-glucose to galactose-1-phosphate. liberty.edureactome.org The reaction is a reversible, double-displacement mechanism, often described as a "ping-pong" kinetic model. wikipedia.org In this process, GALT first reacts with UDP-glucose, releasing glucose-1-phosphate and forming a covalent UMP-enzyme intermediate. liberty.eduwikipedia.org Subsequently, galactose-1-phosphate binds to this intermediate, and the UMP group is transferred to it, yielding UDP-α-D-galactose and regenerating the free enzyme. liberty.eduwikipedia.org This reaction is critical for both the degradation of galactose and the synthesis of UDP-α-D-Galactose. reactome.org

UDP-glucose 4'-Epimerase (GALE)-Dependent Interconversion with UDP-glucose

The final enzyme of the Leloir pathway, UDP-glucose 4'-epimerase (GALE), also known as UDP-galactose 4-epimerase, plays a crucial dual role. wikipedia.org It catalyzes the reversible interconversion of UDP-α-D-galactose and UDP-glucose by inverting the stereochemistry at the 4'-hydroxyl group of the galactose moiety. wikipedia.orgnih.gov This epimerization reaction is vital for two key reasons. Firstly, it regenerates UDP-glucose, which is required for the GALT-catalyzed reaction to continue, thus completing the cycle of the Leloir pathway. wikipedia.org Secondly, it provides a mechanism for the de novo synthesis of UDP-α-D-galactose from glucose when dietary galactose is limited. researchgate.netnih.gov GALE utilizes NAD+ as a cofactor to facilitate the oxidation-reduction mechanism required for the epimerization. nih.govwikipedia.org In humans, GALE also catalyzes the interconversion of UDP-N-acetylgalactosamine and UDP-N-acetylglucosamine. nih.govuniprot.org

De Novo Synthesis Mechanisms of Uridine Diphosphate-alpha-D-Galactose

De novo synthesis provides a crucial route for the production of UDP-α-D-Galactose, especially when external sources of galactose are scarce. researchgate.net This pathway primarily relies on the conversion of UDP-glucose, which is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGP). researchgate.netwikipedia.orgwikipedia.org The UDP-glucose is then converted to UDP-α-D-Galactose by the action of UDP-glucose 4'-epimerase (GALE), the same enzyme involved in the Leloir pathway. researchgate.netnih.gov This epimerization step is a key control point, ensuring that the cell can produce the necessary amounts of UDP-α-D-Galactose for its metabolic needs from the more abundant glucose. In some organisms, the de novo synthesis of UDP-α-D-Galactose is the primary, if not exclusive, pathway for its production. nih.gov Studies have shown that even in humans with a deficiency in the GALT enzyme, there is a measurable rate of endogenous galactose synthesis, highlighting the importance of this de novo pathway. nih.gov

Salvage Pathways for Uridine Diphosphate-alpha-D-Galactose Generation

In addition to the primary Leloir and de novo synthesis pathways, cells possess salvage pathways to recycle and generate UDP-α-D-Galactose from alternative sources. These pathways are particularly important for utilizing galactose derived from the breakdown of glycoproteins and glycolipids within the cell. researchgate.net

Role of UDP-sugar Pyrophosphorylase (USP) in Galactose-1-Phosphate Activation

In some organisms, particularly plants and certain protozoa, an alternative enzyme, UDP-sugar pyrophosphorylase (USP), can directly activate galactose-1-phosphate to form UDP-α-D-Galactose. researchgate.netnih.gov Unlike GALT, which uses UDP-glucose as the UMP donor, USP utilizes UTP directly in a reversible reaction that produces UDP-α-D-Galactose and pyrophosphate. nih.govnih.gov USP often exhibits broad substrate specificity, capable of activating various sugar-1-phosphates. nih.gov This pathway represents a UDP-glucose-independent salvage mechanism for UDP-α-D-Galactose synthesis. nih.govnih.gov While the classic Leloir pathway involving GALT is predominant in mammals for galactose salvage, the existence of USP-like activities in various organisms highlights the diverse strategies employed in nature to maintain the crucial pool of UDP-α-D-Galactose. nih.govnih.gov

Table 1: Key Enzymes in UDP-α-D-Galactose Biosynthesis

| Enzyme | Abbreviation | Pathway(s) | Function |

| Galactokinase | GALK | Leloir | Phosphorylates α-D-galactose to galactose-1-phosphate. wikipedia.orgnih.gov |

| Galactose-1-phosphate Uridylyltransferase | GALT | Leloir | Transfers a UMP group from UDP-glucose to galactose-1-phosphate to form UDP-α-D-galactose. liberty.edureactome.org |

| UDP-glucose 4'-Epimerase | GALE | Leloir, De Novo Synthesis | Reversibly interconverts UDP-α-D-galactose and UDP-glucose. wikipedia.orgnih.gov |

| UDP-glucose Pyrophosphorylase | UGP | De Novo Synthesis | Synthesizes UDP-glucose from glucose-1-phosphate and UTP. researchgate.netwikipedia.org |

| UDP-sugar Pyrophosphorylase | USP | Salvage | Directly converts galactose-1-phosphate and UTP to UDP-α-D-galactose. nih.govnih.gov |

Exploration of UDP-glucose Independent Salvage Routes in Specific Organisms (e.g., Leishmania major)

The protozoan parasite Leishmania major possesses a remarkable metabolic flexibility in the biosynthesis of UDP-α-D-galactose, a critical component of its surface glycocalyx. researchgate.netnih.gov While the de novo synthesis of UDP-Gal by the epimerization of UDP-glucose via UDP-glucose 4-epimerase is a known pathway, research has uncovered a UDP-glucose-independent salvage pathway in this organism. researchgate.netnih.govoup.com This alternative route allows the parasite to utilize exogenous galactose for the synthesis of essential glycoconjugates, even when the primary pathway for UDP-glucose production is compromised. nih.govoup.com

Targeted deletion of the gene encoding UDP-glucose pyrophosphorylase (UGP), the enzyme responsible for the synthesis of UDP-glucose from glucose-1-phosphate, was expected to severely impact the formation of the galactose-rich glycocalyx. nih.gov However, studies on UGP-deficient mutants of L. major revealed only a partial reduction in the synthesis of phosphoglycans and no significant alteration in the abundant galactosyl-containing glycoinositolphospholipids. nih.gov This finding strongly indicated the existence of a salvage mechanism that bypasses the need for UDP-glucose. nih.govoup.com

Further investigation led to the characterization of a UDP-sugar pyrophosphorylase (USP) in L. major. griffith.edu.au This enzyme can directly convert galactose-1-phosphate to UDP-galactose, a key step in what is known as the Isselbacher pathway. griffith.edu.au The presence and activity of USP provide a direct route for the salvage of galactose, independent of the Leloir pathway which relies on UDP-glucose. researchgate.netoup.com The inactivation of both UGP and USP in L. major results in the depletion of both UDP-glucose and UDP-galactose, leading to cessation of growth and cell death, highlighting the essentiality of these nucleotide sugars for the parasite's survival. researchgate.net

Comparative Analysis of Uridine Diphosphate-alpha-D-Galactose Biosynthesis Across Diverse Organisms

The biosynthesis of UDP-α-D-galactose exhibits both conserved and distinct features across different biological kingdoms, reflecting the diverse roles of galactose-containing glycoconjugates in various organisms. The primary pathways involve the de novo synthesis from UDP-glucose and salvage pathways that utilize free galactose. researchgate.net

Table 1: Key Enzymes in UDP-α-D-Galactose Biosynthesis Across Organisms

| Enzyme | Function | Organism Examples |

| UDP-glucose 4-epimerase (GALE) | Interconverts UDP-glucose and UDP-galactose. | Mammals, Fungi, Protozoa, Bacteria, Plants researchgate.netresearchgate.netnih.govnih.govnih.gov |

| Galactokinase (GALK) | Phosphorylates galactose to galactose-1-phosphate. | Mammals, Fungi, Bacteria researchgate.netnih.govnih.gov |

| Galactose-1-phosphate uridylyltransferase (GALT) | Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose. | Mammals, Bacteria researchgate.netwikipedia.orgmdpi.com |

| UDP-sugar pyrophosphorylase (USP) | Directly converts galactose-1-phosphate and UTP to UDP-galactose. | Leishmania major, Plants researchgate.netgriffith.edu.au |

| UDP-glucose pyrophosphorylase (UGP) | Synthesizes UDP-glucose from glucose-1-phosphate and UTP. | Mammals, Leishmania major researchgate.netnih.govnih.gov |

Mammalian Systems: In mammals, UDP-galactose biosynthesis is crucial for processes like lactation, where it is a precursor for lactose synthesis, and for the glycosylation of proteins and lipids. nih.govwikipedia.org The Leloir pathway is the primary route for galactose metabolism, involving galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4-epimerase. wikipedia.orgyoutube.com The expression of genes encoding these enzymes, as well as the UDP-galactose transporter, is upregulated during the initiation of lactation. nih.gov

Fungal Systems: In fungi like Aspergillus fumigatus and Aspergillus nidulans, UDP-galactose is a precursor for the synthesis of essential cell wall components, including galactomannan (B225805) and galactosaminogalactan. researchgate.netnih.gov These fungi possess multiple UDP-glucose 4-epimerase isoforms with both overlapping and distinct roles in the synthesis of these polysaccharides. nih.govescholarship.org The biosynthesis of galactomannan, for instance, occurs within the lumen of the Golgi apparatus, requiring the transport of UDP-galactose and GDP-mannose into this organelle. nih.gov

Protozoan Systems: As discussed with Leishmania major, protozoa have evolved flexible pathways for UDP-galactose synthesis to support the formation of their extensive surface glycocalyx. researchgate.netnih.gov In Trichomonas vaginalis, another parasitic protozoan, the presence of UDP-xylose synthase and UDP-galactose epimerase genes indicates the capability to synthesize UDP-galactose from UDP-glucose, which is essential for producing its glycoconjugates. nih.gov

Bacterial Systems: In bacteria, UDP-galactose is a key building block for lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, which is important for their survival and virulence. asm.org The Leloir pathway is also operative in many bacteria, such as Escherichia coli. asm.orgnih.gov Some bacteria have developed mechanisms to regulate the expression of the gal operon genes to ensure a sufficient supply of UDP-galactose for biosynthetic needs, independent of the availability of external galactose. asm.org In Bacillus subtilis, UDP-galactose is required for the synthesis of exopolysaccharides involved in biofilm formation. nih.gov

Plant Systems: Plants utilize UDP-galactose for the synthesis of a wide array of cell wall polysaccharides, including xyloglucan (B1166014) and arabinogalactan (B145846) proteins. nih.govresearchgate.net Similar to other organisms, the primary pathway involves the epimerization of UDP-glucose by UDP-D-glucose 4-epimerase (UGE). nih.govresearchgate.net Plants possess multiple UGE isoforms, some of which exhibit specific functions in the channeling of UDP-galactose towards the synthesis of particular cell wall polymers. nih.govresearchgate.net Additionally, plants can utilize a UDP-sugar pyrophosphorylase to produce UDP-galactose from galactose-1-phosphate and UTP. researchgate.net

Biological Processes and Glycoconjugate Synthesis Mediated by Uridine Diphosphate Alpha D Galactose

Role in Glycoprotein Glycosylation.wikipedia.orgresearchgate.netletstalkacademy.com

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins, is a vital post-translational modification that significantly influences protein folding, stability, and function. UDP-α-D-galactose is a key donor substrate for galactosyltransferases, enzymes that incorporate galactose residues into growing glycan chains on proteins. wikipedia.org This process occurs in the Golgi apparatus and is essential for the maturation of many glycoproteins. nih.gov

N-linked Glycan Synthesis.researchgate.net

N-linked glycosylation involves the attachment of a glycan to the nitrogen atom of an asparagine residue in a protein. UDP-α-D-galactose plays a crucial role in the elaboration of complex-type N-glycans. nih.gov After the initial core glycan is attached in the endoplasmic reticulum, it undergoes extensive modification in the Golgi apparatus. Here, galactosyltransferases utilize UDP-α-D-galactose to add galactose residues to terminal N-acetylglucosamine (GlcNAc) units, forming N-acetyllactosamine (LacNAc) structures. scispace.comresearchgate.net These LacNAc units can be further extended and capped with other sugars, such as sialic acid, creating the diverse array of N-glycans found on mature glycoproteins. nih.gov The proper galactosylation of N-glycans is critical for the function of many cell surface receptors and secreted proteins. nih.govnih.gov For instance, the enzyme β-1,4-galactosyltransferase I (β4GalT I) is a key enzyme responsible for transferring galactose from UDP-galactose to GlcNAc residues on N-linked oligosaccharides. nih.gov

O-linked Glycan Synthesis.researchgate.net

O-linked glycosylation involves the attachment of a glycan to the oxygen atom of a serine or threonine residue. UDP-α-D-galactose is essential for the synthesis of the common core 1 structure of O-glycans, also known as the Thomsen-Friedenreich antigen (T-antigen). nih.gov This process is initiated by the transfer of galactose from UDP-α-D-galactose to an N-acetylgalactosamine (GalNAc) residue that is directly linked to the protein. The enzyme responsible for this step is core 1 β1,3-galactosyltransferase. nih.gov The resulting core 1 structure can then be further elongated or modified to generate a variety of O-glycan structures. Defective galactosylation of O-glycans has been linked to various diseases. mdpi.com

Involvement in Glycolipid Biosynthesis.wikipedia.orgresearchgate.netletstalkacademy.com

UDP-α-D-galactose is a key precursor in the synthesis of various glycolipids, which are important components of cell membranes and play roles in cell recognition and signaling. letstalkacademy.com The biosynthesis of many glycosphingolipids, for example, involves the sequential addition of sugar residues, including galactose from UDP-α-D-galactose, to a ceramide backbone. nih.gov One of the initial steps in the synthesis of many complex glycosphingolipids is the formation of lactosylceramide (B164483), which is synthesized by the transfer of galactose from UDP-α-D-galactose to glucosylceramide. nih.gov This lactosylceramide then serves as a precursor for the synthesis of a wide range of more complex glycolipids, including gangliosides. nih.gov

Contribution to Glycosaminoglycan Assembly (e.g., Keratan (B14152107) Sulfate).researchgate.net

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. UDP-α-D-galactose is a crucial component in the assembly of certain GAGs, most notably keratan sulfate (B86663). nih.gov Keratan sulfate is composed of repeating disaccharide units of N-acetyllactosamine, which is formed by the linkage of galactose and N-acetylglucosamine. nih.govacs.org The galactose residues in the keratan sulfate chain are derived from UDP-α-D-galactose through the action of galactosyltransferases. nih.gov The degree and pattern of sulfation of these galactose and N-acetylglucosamine residues contribute to the significant structural diversity and biological functions of keratan sulfate in tissues such as cartilage, cornea, and bone. nih.govacs.org

Essentiality in Lactose (B1674315) Biosynthesis in Mammalian Lactation.pathbank.org

In the mammary glands of mammals, UDP-α-D-galactose is indispensable for the synthesis of lactose, the primary carbohydrate in milk. pathbank.org The synthesis of lactose is catalyzed by the lactose synthase enzyme complex, which consists of two components: β-1,4-galactosyltransferase and α-lactalbumin. pathbank.orgnih.gov In the presence of α-lactalbumin, the substrate specificity of β-1,4-galactosyltransferase is altered, enabling it to efficiently transfer galactose from UDP-α-D-galactose to glucose, forming lactose. pathbank.org The expression of α-lactalbumin is largely restricted to the mammary gland during lactation, ensuring that significant lactose production occurs only in this tissue. The availability of UDP-α-D-galactose is a rate-limiting factor for lactose synthesis and, consequently, for milk production. nih.gov

Biosynthesis of Cell Surface Glycocalyx Components (e.g., in Leishmania major).nih.gov

The protozoan parasite Leishmania major, the causative agent of leishmaniasis, possesses a dense surface coat known as the glycocalyx, which is crucial for its survival and infectivity. nih.govplos.org This glycocalyx is rich in galactose-containing glycoconjugates, including lipophosphoglycan (LPG) and proteophosphoglycans (PPGs). researchgate.netplos.org The biosynthesis of these essential molecules is heavily dependent on a steady supply of UDP-α-D-galactose. researchgate.netnih.gov Leishmania can synthesize UDP-α-D-galactose through both a de novo pathway, involving the epimerization of UDP-glucose, and a salvage pathway that utilizes exogenous galactose. nih.govnih.govgriffith.edu.au The importance of UDP-α-D-galactose for the parasite is highlighted by the fact that disruption of its biosynthesis leads to impaired growth and reduced virulence. plos.org

Regulation of Cell Wall Integrity and Morphogenesis (e.g., in Candida albicans)

Uridine (B1682114) diphosphate-alpha-D-galactose (UDP-α-D-galactose) is a critical precursor in the biosynthesis of cell wall components in the opportunistic fungal pathogen Candida albicans. Its proper metabolism is essential for maintaining cell wall integrity and regulating the morphological transitions that are linked to the pathogen's virulence. The enzyme UDP-galactose-4-epimerase (Gal10) plays a pivotal role in this process by converting UDP-galactose to UDP-glucose, which is then channeled into glycolysis and the TCA cycle. nih.gov

Research has demonstrated that the absence of a functional Gal10 enzyme in C. albicans leads to significant defects in cell wall organization, even when the fungus is grown in environments lacking galactose. nih.gov Mutants lacking the CaGAL10 gene exhibit a tendency to flocculate, or clump together, and display excessive filamentation, resulting in irregular and wrinkled colony morphologies. nih.gov These findings underscore the importance of UDP-galactose metabolism in normal hyphal morphogenesis and the maintenance of a stable cell wall structure. nih.gov

Furthermore, the integrity of the cell wall is compromised in C. albicans strains with impaired UDP-galactose metabolism. For instance, deletion of the GAL102 gene, which encodes a UDP-glucose 4,6-dehydratase, results in altered mannosylation of cell wall proteins. nih.gov This alteration renders the mutant cells more susceptible to antifungal drugs that target the cell wall. nih.gov The cell wall of these mutants also shows increased sensitivity to enzymatic degradation by β-1,3-glucanase. asm.org These findings highlight the crucial role of UDP-galactose-derived intermediates in the synthesis and structural integrity of the fungal cell wall.

The following table summarizes the observed phenotypes in C. albicans mutants with defects in UDP-galactose metabolism:

| Gene | Enzyme Function | Observed Phenotypes in Mutant | References |

| CaGAL10 | UDP-galactose-4-epimerase | Flocculation, excessive filamentation, irregular colony morphology, compromised cell wall organization, increased susceptibility to oxidative stress. | nih.gov |

| GAL102 | UDP-glucose 4,6-dehydratase | Altered mannosylation of cell wall proteins, increased sensitivity to cell wall-targeting antifungal drugs, increased sensitivity to enzymatic cell lysis. | nih.govasm.org |

Participation in Bacterial Lipopolysaccharide and Exopolysaccharide Formation

UDP-α-D-galactose is a key building block in the biosynthesis of complex polysaccharides that are crucial components of bacterial cell envelopes, including lipopolysaccharides (LPS) and exopolysaccharides (EPS). These molecules play vital roles in bacterial survival, virulence, and interaction with the environment.

In Klebsiella pneumoniae serotype O1, the O-antigen of the LPS is a polymer of repeating D-galactan I units. The synthesis of this structure is dependent on the formation of UDP-galactofuranose (UDP-Galf), a furanose isomer of UDP-galactose. nih.gov The enzyme UDP-galactopyranose mutase, encoded by the rfbDKPO1 gene, catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf, which serves as the direct precursor for the galactofuranosyl residues in the O-antigen. nih.gov

Similarly, in various species of enteric bacteria, UDP-glucose is the initial substrate for the synthesis of colanic acid (CA), a type of exopolysaccharide that contributes to biofilm formation. nih.gov The initiating enzymes in this pathway, such as WcaJ from Escherichia coli, primarily utilize UDP-glucose. However, studies have shown that these enzymes can also utilize UDP-galactose, albeit as a less preferred substrate. nih.gov This flexibility allows for the incorporation of galactose into surface polysaccharides under certain conditions.

In lactic acid bacteria such as Lactobacillus casei, UDP-galactose is essential for the production of exopolysaccharides. The synthesis of EPS in L. casei CRL 87 is significantly enhanced when grown in a galactose-rich medium, and this increase in production correlates with the activity of UDP-galactose 4-epimerase. nih.govresearchgate.net This enzyme is considered to play an essential role in providing the necessary precursors for EPS formation. nih.gov

The table below details the role of UDP-α-D-galactose in the synthesis of specific bacterial polysaccharides:

| Bacterium | Polysaccharide | Role of UDP-α-D-galactose | Key Enzyme(s) | References |

| Klebsiella pneumoniae O1 | Lipopolysaccharide (O-antigen) | Precursor for UDP-galactofuranose, the donor of galactofuranosyl residues. | UDP-galactopyranose mutase (rfbDKPO1) | nih.gov |

| Escherichia coli | Colanic Acid (Exopolysaccharide) | Can be utilized as a substrate by initiating transferases, though UDP-glucose is preferred. | WcaJ (UDP-glucose:undecaprenyl-phosphate glucose-1-phosphate transferase) | nih.gov |

| Lactobacillus casei CRL 87 | Exopolysaccharide | Essential precursor for EPS biosynthesis. | UDP-galactose 4-epimerase | nih.govresearchgate.net |

Interconnections with Core Metabolic Pathways (e.g., Glycolysis, TCA Cycle)

UDP-α-D-galactose metabolism is intricately linked to the central carbon metabolism of the cell, particularly glycolysis and the tricarboxylic acid (TCA) cycle. The Leloir pathway is the primary route for the entry of galactose into these core metabolic pathways. wikipedia.orgyoutube.com In this pathway, galactose is first phosphorylated to galactose-1-phosphate. microbenotes.com Subsequently, the enzyme galactose-1-phosphate uridylyltransferase (GALT) facilitates a reaction between galactose-1-phosphate and UDP-glucose, yielding UDP-galactose and glucose-1-phosphate. microbenotes.comnih.gov

The glucose-1-phosphate generated can then be converted to glucose-6-phosphate, a key intermediate that directly enters the glycolytic pathway to be metabolized for energy production through the TCA cycle. youtube.comyoutube.com The UDP-galactose produced can be epimerized back to UDP-glucose by UDP-galactose 4-epimerase (GALE), thus regenerating the UDP-glucose consumed in the GALT reaction and allowing for the continuous metabolism of galactose. nih.govnih.gov This cyclic process ensures that dietary galactose can be efficiently converted into intermediates that fuel the central energy-producing pathways of the cell.

In Candida albicans, the enzyme UDP-galactose-4-epimerase (GAL10) is a critical link between galactose metabolism and central carbon metabolism. nih.gov By converting UDP-galactose to UDP-glucose, it allows the carbon from galactose to be utilized through glycolysis and the TCA cycle for energy and biomass production. nih.govresearchgate.net

The following diagram illustrates the key steps connecting UDP-α-D-galactose metabolism to glycolysis:

Cellular Signaling and Receptor Modulation (e.g., Purinergic P2Y14 Receptor Agonism)

Beyond its intracellular metabolic roles, UDP-α-D-galactose can also function as an extracellular signaling molecule by acting as an agonist for the purinergic receptor P2Y14. nih.govmedchemexpress.com The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is potently activated by UDP-sugars, including UDP-galactose, UDP-glucose, and UDP-glucuronic acid. nih.govnih.gov This receptor is expressed in various tissues and cell types, particularly in immune cells, suggesting a role in modulating immune responses. mdpi.comgenecards.org

Upon binding to the P2Y14 receptor, UDP-galactose and other UDP-sugars initiate intracellular signaling cascades. elifesciences.org The P2Y14 receptor is primarily coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov In human neutrophils, activation of the P2Y14 receptor by UDP-glucose has been shown to promote cytoskeleton rearrangement, changes in cell shape, and enhanced cell migration through the activation of the RhoA signaling pathway. nih.gov

The potency of various UDP-sugars as agonists for the human P2Y14 receptor has been characterized. UDP-galactose exhibits a similar potency to UDP-glucose in inhibiting cAMP accumulation. nih.gov The half-maximal effective concentration (EC50) of UDP-galactose for the human P2Y14 receptor has been reported to be 0.67 μM. medchemexpress.commedchemexpress.com

The table below summarizes the agonist activity of UDP-α-D-galactose and related UDP-sugars on the P2Y14 receptor:

| Agonist | Receptor | Effect | Potency (EC50 or pEC50) | References |

| UDP-galactose | Human P2Y14 | Agonist | EC50 = 0.67 μM | medchemexpress.commedchemexpress.com |

| UDP-glucose | Human P2Y14 | Agonist | Similar potency to UDP-galactose | nih.gov |

| UDP-glucuronic acid | Human P2Y14 | Agonist | Similar potency to UDP-glucose | nih.gov |

| UDP-N-acetylglucosamine | Human P2Y14 | Agonist | ~10-fold lower potency than UDP-glucose | nih.gov |

The role of the UDP-sugar/P2Y14 receptor axis in inflammation is an active area of research. For instance, recent studies have implicated this signaling pathway in promoting eosinophil-dependent large intestinal inflammation. nih.gov

Intracellular Transport and Compartmentalization of Uridine Diphosphate Alpha D Galactose

Nucleotide Sugar Transporters (NSTs) and Their Families

Nucleotide Sugar Transporters are a superfamily of hydrophobic proteins that mediate the transport of activated sugar molecules from the cytosol into the lumen of the endoplasmic reticulum and Golgi apparatus. nih.gov These transporters are essential for providing the substrates required by glycosyltransferases, the enzymes that catalyze the attachment of sugar moieties to proteins and lipids. researchgate.net

NSTs are classified under the Solute Carrier (SLC) superfamily, specifically the SLC35 family. researchgate.netnih.gov This family is further divided into subfamilies (SLC35A to SLC35G) based on sequence homology and substrate specificity. nih.gov Members of the SLC35 family are typically multipass transmembrane proteins, possessing 6 to 10 transmembrane domains. researchgate.net They establish a crucial link between the cytosolic synthesis of nucleotide sugars and the glycosylation machinery within the secretory pathway. nih.gov The phylogenetic analysis of NSTs has revealed distinct families with specific substrate recognition mechanisms and subcellular targeting signals, such as the di-lysine motif for ER localization. nih.gov

Golgi-Localized Uridine (B1682114) Diphosphate-alpha-D-Galactose Transport Mechanisms (e.g., SLC35A2)

The primary transporter responsible for the translocation of UDP-α-D-galactose from the cytosol into the Golgi apparatus is the UDP-galactose transporter (UGT), also known as SLC35A2. tcdb.orgacgg.asianih.gov This protein is a key player in ensuring a sufficient supply of UDP-α-D-galactose for galactosyltransferases located within the Golgi lumen. uniprot.org Mutations in the SLC35A2 gene can lead to congenital disorders of glycosylation (CDG), highlighting its critical role in cellular function. nih.govmedlineplus.gov The expression of SLC35A2 has been shown to be a potentially rate-limiting step in processes requiring high levels of lactose (B1674315) synthesis, such as milk production. nih.gov

Two splice variants of SLC35A2, UGT1 and UGT2, have been identified and differ only at their C-termini. medlineplus.gov While UGT1 is predominantly localized to the Golgi apparatus, UGT2 exhibits a dual localization in both the ER and Golgi. researchgate.net

SLC35A2 functions as an antiporter, a mechanism that involves the coupled transport of two different molecules in opposite directions across a membrane. tcdb.org Specifically, SLC35A2 facilitates the import of one molecule of UDP-α-D-galactose from the cytosol into the Golgi lumen in strict exchange for one molecule of Uridine Monophosphate (UMP) from the lumen back into the cytosol. uniprot.org This antiport mechanism is crucial for maintaining the balance of nucleotides within the Golgi and for preventing the accumulation of UMP, which can inhibit glycosyltransferase activity. elifesciences.org

Table 1: Antiporter Function of SLC35A2

| Transported Molecule (Influx) | Transported Molecule (Efflux) | Cellular Compartment (Influx) | Cellular Compartment (Efflux) |

| UDP-α-D-galactose | Uridine Monophosphate (UMP) | Cytosol | Golgi Lumen |

Table 2: Substrate Specificity of SLC35A2

| Primary Substrate | Other Transported Substrates |

| UDP-α-D-galactose | UDP-N-acetylgalactosamine (UDP-GalNAc) |

Endoplasmic Reticulum Import Mechanisms for Uridine Diphosphate-alpha-D-Galactose

While UDP-α-D-galactose transport is predominantly associated with the Golgi apparatus, mechanisms exist for its import into the endoplasmic reticulum. nih.gov This is particularly relevant for glycosylation events that initiate in the ER, such as the galactosylation of ceramides (B1148491) and certain proteins. nih.govoup.com

One mechanism involves the physical association of the Golgi-resident SLC35A2 with ER-resident enzymes. For instance, the UDP-galactose:ceramide galactosyltransferase, an ER enzyme, can form a complex with SLC35A2, leading to the retention of the transporter in the ER and facilitating the direct import of UDP-α-D-galactose into the ER lumen. nih.gov

Furthermore, the splice variant UGT2 of SLC35A2 contains a di-lysine motif (KVKGS) in its C-terminus, which acts as an ER-localization or retrieval signal. researchgate.net This intrinsic signal sequence is responsible for the dual localization of UGT2 in both the ER and the Golgi, providing a direct pathway for UDP-α-D-galactose import into the ER. researchgate.net

Dynamics of Cytosolic and Luminal Uridine Diphosphate-alpha-D-Galactose Pools

The maintenance of distinct cytosolic and luminal pools of UDP-α-D-galactose is crucial for cellular homeostasis and proper glycosylation. The cytosolic pool is generated through the Leloir pathway, where enzymes convert galactose into UDP-α-D-galactose. frontiersin.org The concentration of cytosolic UDP-α-D-galactose can influence the activity of the transport machinery. For example, the availability of UDP-α-D-galactose in the cytoplasm has been shown to be necessary for the dimerization of SLC35A2 in the Golgi membrane, a process that may be important for its transport activity. frontiersin.org

The luminal pool within the Golgi and ER is established and maintained by the activity of NSTs like SLC35A2. The concentration of UDP-α-D-galactose within these organelles is a critical determinant for the efficiency of glycosyltransferases. While precise, real-time measurements of UDP-α-D-galactose concentrations in these compartments are technically challenging, studies on related cellular transport systems, such as for calcium, suggest a dynamic interplay between cytosolic and luminal concentrations that can influence signaling and metabolic pathways. nih.govnih.gov For instance, disruptions in the transport of UDP-α-D-galactose, as seen in cells lacking functional SLC35A2, can lead to an accumulation of other UDP-sugars, such as UDP-GlcNAc, in the cytosol, indicating a complex interplay in the regulation of nucleotide sugar pools. cam.ac.uk

Regulatory Mechanisms and Homeostatic Control of Uridine Diphosphate Alpha D Galactose Metabolism

Gene Expression Regulation of Biosynthetic and Transport Enzymes

The synthesis and transport of UDP-α-D-galactose are tightly controlled at the level of gene transcription, ensuring that the requisite enzymes and transporters are produced in response to cellular needs. This is particularly evident in specialized physiological processes such as lactation, where there is a high demand for UDP-α-D-galactose for lactose (B1674315) synthesis.

In human mammary epithelial cells during the onset of lactation, a coordinated upregulation of genes involved in the conversion of glucose to UDP-α-D-galactose is observed. nih.govnih.govphysiology.org This includes a significant increase in the expression of UGP2 (UDP-glucose pyrophosphorylase 2), PGM1 (phosphoglucomutase 1), and GALK2 (galactokinase 2). nih.govphysiology.org Specifically, between 6 and 72 hours postpartum, the gene expression of GALK2, UGP2, and PGM1 increased 18-fold, 10-fold, and 3-fold, respectively. nih.govphysiology.org

Crucially, the expression of the Golgi UDP-galactose transporter, SLC35A2, also increases several-fold, and its expression level is strongly correlated with lactose concentration. nih.gov The induction of these genes appears to be hormonally regulated, with the withdrawal of progesterone (B1679170) potentially triggering an increase in the expression of the prolactin receptor (PRLR) and its downstream signaling molecule, STAT5. nih.govnih.govphysiology.org This signaling cascade is thought to, in turn, induce the expression of UGP2 and SLC35A2, highlighting a clear link between hormonal cues and the transcriptional regulation of UDP-α-D-galactose metabolism. nih.govnih.govphysiology.org

In the context of the yeast Saccharomyces cerevisiae, the GAL genes, which encode enzymes for galactose metabolism, including those for UDP-α-D-galactose synthesis, are subject to classic induction and repression. mit.edu The presence of galactose induces the transcription of GAL1, GAL7, and GAL10, while the presence of glucose represses their expression. mit.edu This regulation is mediated by the interplay of the Gal4 and Gal80 proteins, which act as a positive and negative regulator, respectively. mit.edu

The regulation of these genes is critical for maintaining cellular homeostasis. For instance, in the bacterium Pectobacterium atrosepticum, the galactose metabolism gene GalM has been shown to decrease the expression of the cas operon, linking galactose metabolism to CRISPR-Cas systems. researchgate.net

Table 1: Key Genes in UDP-α-D-Galactose Metabolism and their Regulation

| Gene | Enzyme/Protein | Function | Regulatory Observations |

| UGP2 | UDP-glucose pyrophosphorylase 2 | Catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. nih.gov | Upregulated during lactation, potentially induced by STAT5 signaling. nih.govnih.govphysiology.org |

| PGM1 | Phosphoglucomutase 1 | Interconverts glucose-1-phosphate and glucose-6-phosphate. researchgate.net | Upregulated during lactation. nih.govnih.govphysiology.org |

| GALK1/2 | Galactokinase 1/2 | Phosphorylates galactose to galactose-1-phosphate. nih.gov | GALK2 is significantly upregulated during lactation. nih.govphysiology.org Expression of GALK1 and GALK2 appears unaffected by galactose treatment or GALE deletion in some cell models. nih.gov |

| GALT | Galactose-1-phosphate uridylyltransferase | Transfers a UMP group from UDP-glucose to galactose-1-phosphate to form UDP-α-D-galactose. nih.gov | A key enzyme in the Leloir pathway. nih.gov |

| GALE | UDP-galactose 4'-epimerase | Interconverts UDP-α-D-galactose and UDP-glucose. nih.gov | Overexpression can be associated with increased virulence and biofilm formation in bacteria. researchgate.net |

| SLC35A2 | UDP-galactose transporter | Transports UDP-α-D-galactose from the cytoplasm into the Golgi apparatus. nih.gov | Upregulated during lactation, strongly correlated with lactose synthesis. nih.gov Loss of SLC35A2 can lead to elevated HIF-α protein levels. cam.ac.uk |

| GAL1/7/10 | Galactose metabolism enzymes (yeast) | Involved in the conversion of galactose to glucose-6-phosphate. mit.edu | Transcription is induced by galactose and repressed by glucose in yeast. mit.edu |

Allosteric Regulation and Post-Translational Modifications of Key Enzymes

Beyond gene expression, the activity of enzymes in the UDP-α-D-galactose metabolic pathway is finely tuned by allosteric regulation and post-translational modifications (PTMs). These mechanisms allow for rapid responses to changes in cellular conditions.

A key example of allosteric regulation is the feedback inhibition of UDP-α-D-glucose 6-dehydrogenase (hUGDH). nih.gov This enzyme is involved in a pathway that can divert UDP-glucose, a precursor for UDP-α-D-galactose, towards the synthesis of UDP-glucuronic acid. The end product of this pathway, UDP-α-D-xylose (UDX), acts as a feedback inhibitor of hUGDH. nih.gov UDX binding induces a significant conformational change in the enzyme, favoring the formation of an inactive hexameric complex. nih.gov This allosteric switch helps to balance the flux of UDP-glucose between different metabolic pathways.

Furthermore, the process of galactosylation itself, which utilizes UDP-α-D-galactose as a donor substrate, is a critical PTM for many proteins. nih.gov The addition of galactose residues to glycoproteins can affect their conformation and function. For instance, the level of galactosylation of IgG1 antibodies has been shown to influence their binding to FcγRIIIa receptors. nih.gov This highlights the downstream functional consequences of UDP-α-D-galactose availability.

Metabolic Flux Analysis and Network Modeling of Uridine (B1682114) Diphosphate-alpha-D-Galactose Pathways

Metabolic flux analysis and network modeling are powerful systems biology approaches used to understand the flow of metabolites through interconnected biochemical pathways. These tools provide a quantitative framework for analyzing the regulation and control of UDP-α-D-galactose metabolism.

By employing techniques such as ultra-high-pressure liquid chromatography coupled with mass spectrometry, researchers can trace the fate of isotope-labeled precursors like [U-13C]-galactose through the metabolic network. nih.gov This allows for the quantification of intracellular metabolite pools, including [U-13C]-galactose-1-phosphate and [13C6]-UDP-galactose. nih.gov Such analyses have been instrumental in studying disorders of galactose metabolism, like galactosemia, by providing a sensitive measure of residual metabolic capacity. nih.gov The ratio of galactose-1-phosphate to UDP-galactose, termed the galactose index (GI), can serve as a biomarker for the severity of the enzymatic deficiency. nih.gov

Constraint-based modeling has been applied to analyze the metabolic network of organisms like the parasite Leishmania. researchgate.net These models can predict lethal reaction knockouts and analyze the secretion of overflow metabolites under varying conditions, providing insights into the essentiality and robustness of pathways involving UDP-α-D-galactose. researchgate.net

These modeling approaches have also been used to investigate the "Izumoring" strategy, an innovative biocatalytic approach for synthesizing high-value sugars. acs.org Understanding the flux through pathways involving UDP-α-D-galactose is crucial for optimizing such biotechnological applications.

Interplay with Cellular Energy Status and Nutrient Availability

In situations of nutrient stress, the cell must prioritize its metabolic resources. The availability of glucose, the primary energy source for many cells, directly impacts the synthesis of UDP-α-D-galactose. In a UDP-glucose pyrophosphorylase-deficient cell line, the ability of galactose to increase cellular UDP-glucose levels is inhibited by the presence of glucose. nih.gov This suggests a competitive interplay between glucose and galactose metabolism for shared enzymatic machinery or regulatory control.

Furthermore, the accumulation of galactose metabolites can have downstream effects on cellular energy levels. In some bacteria, the accumulation of UDP-galactose can lead to a reduction in UTP or CTP concentrations, which can inhibit bacterial growth. researchgate.net

The cellular response to hypoxia, or low oxygen, also intersects with UDP-α-D-galactose metabolism. The hypoxia-inducible factor (HIF) is a key transcription factor that orchestrates the cellular response to low oxygen. cam.ac.uk Interestingly, the UDP-galactose transporter SLC35A2 has been identified as a novel regulator of HIF-α, the oxygen-regulated subunit of HIF. cam.ac.uk Loss of SLC35A2 function leads to elevated HIF-α protein levels even in normal oxygen conditions (normoxia). cam.ac.uk This suggests a link between the transport of UDP-α-D-galactose into the Golgi and the regulation of the cellular oxygen-sensing machinery.

Impact of Uridine Diphosphate-alpha-D-Galactose Pool Levels on Cellular Processes

The intracellular concentration, or pool level, of UDP-α-D-galactose has a profound impact on a variety of cellular processes, primarily through its role as a donor substrate for glycosylation reactions. Glycosylation is a fundamental post-translational modification that is essential for the proper folding, stability, and function of many proteins and lipids.

A sufficient supply of UDP-α-D-galactose is critical for the synthesis of complex glycans on the cell surface. nih.gov In cells with a defective UDP-galactose 4'-epimerase (GALE), the enzyme that interconverts UDP-glucose and UDP-α-D-galactose, there is a significant reduction in the levels of UDP-α-D-galactose. nih.gov This leads to a truncated glycome, with substantial decreases in total sialic acid, galactose, and GalNAc levels in glycans. nih.gov Such alterations in the cell surface can have significant functional consequences, including impacting cell signaling pathways. For instance, GALE-deficient cells have been shown to exhibit increased apoptosis in response to certain stimuli, highlighting the role of proper glycosylation in cell survival signaling. nih.gov

In the fungus Candida albicans, the absence of the GAL10 gene, which encodes UDP-galactose-4-epimerase, affects cell wall organization, oxidative stress response, biofilm formation, and filamentation, even when grown in the absence of galactose. nih.gov This suggests that a basal level of UDP-α-D-galactose is required for maintaining normal cellular morphology and stress resistance.

Conversely, the accumulation of UDP-α-D-galactose or its precursors can also be detrimental. In classic galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the buildup of galactose-1-phosphate and galactitol. youtube.com While not a direct accumulation of UDP-α-D-galactose, the disruption of its metabolic pathway has severe consequences, including liver failure, sepsis, and neurological impairment. youtube.comwikipedia.org

The levels of UDP-α-D-galactose can also influence purinergic signaling. UDP-α-D-galactose is an agonist for the P2Y14 receptor, a G protein-coupled receptor involved in the activation of immune cells like dendritic and glial cells. caymanchem.com Therefore, fluctuations in the extracellular pool of UDP-α-D-galactose could modulate immune responses.

Advanced Research Methodologies for Uridine Diphosphate Alpha D Galactose Analysis

Quantitative Chromatographic Techniques (e.g., High-Performance Liquid Chromatography with Specialized Detection)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of UDP-α-D-galactose. Various HPLC methods have been developed, often employing specialized columns and detection systems to achieve the necessary sensitivity and specificity for analyzing complex biological samples.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange principles, has proven effective for retaining and separating UDP-α-D-galactose. For instance, a Newcrom B mixed-mode column can be used with a mobile phase of acetonitrile (B52724) and water containing an ammonium (B1175870) formate (B1220265) buffer to achieve separation. sielc.com Detection is typically performed in the low UV range, around 262-265 nm, or with a charged aerosol detector (CAD) for high-resolution analysis. sielc.com

Ion-exchange HPLC is another common approach. Early methods could detect UDP-α-D-galactose in cell lysates with a sensitivity of 50 picomoles using conductimetric detection. nih.gov More advanced systems coupling ion-exchange HPLC with UV absorbance detection at 260 nm have lowered the detection limit to approximately 1 picomole. nih.gov However, separating UDP-α-D-galactose from its epimer, UDP-glucose, can be challenging. nih.gov Porous graphitic carbon (PGC) columns have shown promise in separating these two nucleotide sugars, although issues with retention time stability have been noted. researchgate.net

A significant advancement in the quantitative analysis of UDP-α-D-galactose is the use of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high specificity and sensitivity. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry has been successfully applied to quantify UDP-glucose and UDP-α-D-galactose in maize extracts. researchgate.netnih.gov This method achieved limits of detection of 0.70 ng·mL⁻¹ for UDP-α-D-galactose. researchgate.netnih.gov

Below is a table summarizing various HPLC methods for UDP-α-D-galactose analysis:

| Chromatography Type | Column | Mobile Phase | Detection Method | Limit of Detection | Reference |

| Mixed-Mode | Newcrom B | Acetonitrile/Water with Ammonium Formate Buffer | UV (265 nm), CAD | High Resolution | sielc.com |

| Ion-Exchange | Anion-Exchange | Phosphate (B84403) Gradient | Conductimetric | 50 pmoles | nih.gov |

| Ion-Exchange | Anion-Exchange | Phosphate Gradient | UV (260 nm) | ~1 pmole | nih.gov |

| Porous Graphitic Carbon | PGC | Not Specified | MS/MS | Not Specified | researchgate.net |

| HILIC | BEH Amide | Acetonitrile/Ammonium Formate | Tandem MS | 0.70 ng·mL⁻¹ | researchgate.netnih.gov |

| Reversed-Phase Ion-Pair | Atlantis T3 | Not Specified | Tandem MS | 0.04 µmol · (g Hgb)⁻¹ · h⁻¹ | nih.gov |

Enzymatic Assays for Uridine (B1682114) Diphosphate-alpha-D-Galactose Quantification in Biological Samples

Enzymatic assays provide a highly sensitive and selective alternative for quantifying UDP-α-D-galactose in biological samples, often overcoming the limitations of chromatographic methods in detecting sub-nanomolar concentrations. nih.gov

One prominent method utilizes β-1,4-galactosyltransferase (β4GalT) to specifically convert UDP-α-D-galactose to UDP. nih.gov The resulting UDP is then phosphorylated to UTP by nucleoside diphosphate (B83284) kinase (NDPK), using radiolabeled [γ-³²P]ATP as the phosphate donor. nih.gov The amount of [γ-³²P]UTP produced, which is directly proportional to the initial amount of UDP-α-D-galactose, is then quantified by HPLC with a radioactivity detector. nih.gov This assay boasts a remarkable sensitivity of 50 fmol per injection, or 0.5 nM in a 100 µl sample, significantly surpassing the sensitivity of previous methods. nih.gov

Another enzymatic approach involves coupling the production of UDP from the galactosyltransferase reaction to a series of subsequent enzymatic reactions that can be monitored spectrophotometrically. sigmaaldrich.com In this coupled assay, the UDP produced is converted to UTP and pyruvate (B1213749) by pyruvate kinase (PK), with phosphoenolpyruvate (B93156) (PEP) as the phosphate donor. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm due to the oxidation of NADH is measured to determine the rate of the initial galactosyltransferase reaction, and thus the amount of UDP-α-D-galactose consumed. sigmaaldrich.com

A different strategy for quantifying UDP-α-D-galactose involves monitoring its conversion to UDP-glucose by UDP-galactose 4'-epimerase (GALE). The UDP-glucose produced is then oxidized by UDP-glucose dehydrogenase, a reaction that reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is measured to quantify the initial amount of UDP-α-D-galactose. nih.gov

The table below outlines key features of these enzymatic assays:

| Assay Principle | Key Enzymes | Detection Method | Sensitivity | Reference |

| Conversion to UDP, then radiolabeled UTP | β-1,4-galactosyltransferase, Nucleoside diphosphate kinase | HPLC with radioactivity detection | 50 fmol/injection (0.5 nM) | nih.gov |

| Coupled spectrophotometric assay | Galactosyltransferase, Pyruvate kinase, Lactate dehydrogenase | Spectrophotometry (A340nm) | Not explicitly stated | sigmaaldrich.com |

| Conversion to UDP-glucose, then spectrophotometric detection | UDP-galactose 4'-epimerase, UDP-glucose dehydrogenase | Spectrophotometry (A340nm) | Not explicitly stated | nih.gov |

Application of Isotopic Labeling and Mass Spectrometry in Metabolic Tracing

Isotopic labeling, in conjunction with mass spectrometry (MS), is a powerful technique for tracing the metabolic fate of UDP-α-D-galactose and understanding the dynamics of the pathways in which it is involved. generalmetabolics.comwikipedia.org This approach involves introducing isotopically labeled precursors into a biological system and then using MS to detect the incorporation of the isotope into UDP-α-D-galactose and other related metabolites. nih.gov

A common strategy is to use stable isotopes, such as ¹³C, to label a precursor like glucose. nih.gov For example, by feeding cells ¹³C₆-glucose, researchers can track the incorporation of the ¹³C atoms into the glucose and galactose moieties of UDP-glucose and UDP-α-D-galactose, respectively. nih.gov This allows for the elucidation of the flux through different metabolic pathways that contribute to the synthesis of these nucleotide sugars, such as glycolysis and the pentose (B10789219) phosphate pathway. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for these studies. nih.gov It allows for the separation of different nucleotide sugars and the precise measurement of the mass-to-charge ratio of the parent and fragment ions, which reveals the extent and position of isotopic labeling. nih.govnih.gov For instance, in a study of galactosemia, a stable isotope-labeled substrate, [¹³C₆]-α-galactose-1-phosphate, was used to measure the activity of the GALT enzyme. The product, [¹³C₆]-UDP-α-D-galactose, was detected by MS/MS, providing a highly specific and sensitive assay. nih.gov

The data obtained from isotopic labeling experiments can be used to build metabolic models and quantify metabolic fluxes. This provides a dynamic view of cellular metabolism that is not attainable with simple concentration measurements.

The following table highlights key aspects of isotopic labeling and mass spectrometry for UDP-α-D-galactose analysis:

| Isotopic Label | Precursor | Analytical Technique | Application | Key Findings | Reference |

| ¹³C | ¹³C₆-Glucose | LC-MS/MS | Metabolic tracing in human pluripotent stem cells | Traced carbon incorporation into nucleotide sugars via glycolysis and pentose phosphate pathway. | nih.gov |

| ¹³C | [¹³C₆]-α-Galactose-1-Phosphate | LC-MS/MS | GALT enzyme activity assay for galactosemia diagnosis | Developed a highly specific and sensitive assay for GALT activity. | nih.gov |

Cell-Free Synthesis and Purification Strategies for Uridine Diphosphate-alpha-D-Galactose and Analogs

The high cost and limited availability of UDP-α-D-galactose can be a significant bottleneck for its use in research and the enzymatic synthesis of valuable oligosaccharides. nih.govnih.gov To address this, efficient cell-free enzymatic synthesis and purification strategies have been developed.

A multi-enzyme, one-pot biocatalytic platform has been established for the scalable synthesis of UDP-α-D-galactose from inexpensive precursors. nih.govnih.gov This system utilizes a cascade of enzymatic reactions. In one such system, starting from galactose and uridine, a final concentration of 23.4 g/L of UDP-α-D-galactose was achieved within 23 hours in a 1 L bioreactor. nih.govnih.gov A key feature of this process is the in-situ regeneration of ATP, which significantly reduces the cost associated with this expensive cofactor. nih.govnih.gov By using the supernatant of cell lysates instead of purified enzymes, the production costs can be further minimized. nih.govnih.gov

Following synthesis, purification is crucial to obtain a high-purity product. Chromatographic methods are commonly employed for this purpose. Porous graphitic carbon (PGC) has been successfully used as an adsorbent for the purification of UDP-α-D-galactose, yielding a purity of 92%. nih.govnih.gov Affinity chromatography is another effective technique. For instance, UDP-hexanolamine-Sepharose and NAD⁺-hexanolamine-Sepharose have been used to purify UDP-galactose-4-epimerase, an enzyme involved in UDP-α-D-galactose metabolism. nih.gov

The development of these cell-free synthesis and purification methods provides a cost-effective and scalable source of UDP-α-D-galactose, facilitating further research and biotechnological applications.

The table below summarizes a cell-free synthesis and purification strategy for UDP-α-D-galactose:

| Synthesis Method | Key Features | Production Scale | Product Titer | Purification Method | Purity | Reference |

| Multi-enzyme biocatalysis | In-situ ATP regeneration, use of cell lysates | 1 L bioreactor | 23.4 g/L | Porous Graphitic Carbon Chromatography | 92% | nih.govnih.gov |

Molecular Basis of Metabolic Dysregulation Involving Uridine Diphosphate Alpha D Galactose

UDP-Galactose 4'-Epimerase Deficiency (Type III Galactosemia): Molecular Pathogenesis

Uridine (B1682114) diphosphate (B83284) (UDP)-galactose 4'-epimerase, encoded by the GALE gene, is a critical enzyme in the Leloir pathway, responsible for the interconversion of UDP-galactose and UDP-glucose. ivami.comresearchgate.net Deficiency of this enzyme leads to Type III galactosemia, a rare autosomal recessive disorder. wikipedia.orgorpha.netmetabolicsupportuk.org The clinical presentation of GALE deficiency exists on a spectrum, from a mild, peripheral form to a severe, generalized form. metabolicsupportuk.orgnih.govbabysfirsttest.org

The peripheral form is characterized by reduced enzyme activity only in red and white blood cells, with individuals typically remaining asymptomatic. metabolicsupportuk.orgnih.gov In contrast, the generalized form involves a profound decrease in enzyme activity in all tissues, leading to severe symptoms shortly after birth if untreated. nih.govbabysfirsttest.org These symptoms can include poor feeding, vomiting, weight loss, jaundice, hepatomegaly, and cataracts. orpha.netnih.govbabysfirsttest.org The molecular pathogenesis of GALE deficiency involves the disruption of not only galactose metabolism but also the biosynthesis of essential glycoproteins and glycolipids due to the dual role of the GALE enzyme. wikipedia.orgnih.gov

Correlation of Genetic Alleles with Enzyme Activity and Cellular Phenotypes

More than 20 mutations in the GALE gene have been identified in individuals with Type III galactosemia. ivami.commedlineplus.gov These mutations, most of which are single amino acid substitutions, can lead to an unstable or dysfunctional enzyme. medlineplus.gov The severity of the clinical phenotype is directly correlated with the residual GALE enzyme activity, which is determined by the specific combination of GALE alleles.

Mutations that dramatically reduce or eliminate enzyme activity in all tissues result in the severe, generalized form of the disease. ivami.commedlineplus.gov For example, the V94M mutation is associated with severely impaired enzyme turnover and specificity, leading to a severe clinical presentation. wikipedia.org Other mutations result in a milder, peripheral form where the enzyme deficiency is limited to blood cells. medlineplus.gov The reasons for this tissue-specific effect of certain mutations are not yet fully understood. medlineplus.gov

| Mutated Residue | Biochemical Effect | Clinical Manifestation |

|---|---|---|

| V94M | Strongly impaired turnover number and specificity constant | Severe generalized galactosemia |

| K257R | Strongly impaired turnover number and specificity constant | Severe generalized galactosemia |

| L313M | Strongly impaired turnover number and specificity constant | Severe generalized galactosemia |

| R335H | Strongly impaired turnover number and specificity constant | Severe generalized galactosemia |

| G90E | Increased proteolytic digestion | Intermediate galactosemia |

| L183P | Strongly impaired turnover number and specificity constant; increased proteolytic digestion | Severe generalized galactosemia |

Imbalance of Nucleotide Sugar Pools and Downstream Effects

The GALE enzyme catalyzes the interconversion of two pairs of essential nucleotide sugars: UDP-galactose (UDP-Gal) and UDP-glucose (UDP-Glc), as well as UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.gov In GALE deficiency, the blockage of these conversions leads to a significant imbalance in the cellular pools of these nucleotide sugars. wikipedia.orgnih.gov

This imbalance has profound downstream effects. The accumulation of galactose and its metabolites, such as galactose-1-phosphate, can be toxic to cells. ivami.comwikipedia.org Furthermore, the reduced availability of UDP-Gal and UDP-GalNAc, which are essential donor substrates for glycosyltransferases, impairs the synthesis of glycoproteins and glycolipids. wikipedia.orgnih.gov This can lead to defects in a wide range of cellular processes, including cell signaling and the structural integrity of cell membranes. nih.gov For instance, studies have shown that GALE deletion in human cells leads to dramatic changes in glycolipids and glycoproteins, including a reduction in terminal glycan structures like sialic acids. nih.gov

Altered Uridine Diphosphate-alpha-D-Galactose Levels in Other Inherited Metabolic Conditions (e.g., Phenylketonuria, Maple Syrup Urine Disease)

Alterations in UDP-galactose levels are not exclusive to galactosemia. Reduced concentrations have also been observed in other inherited metabolic disorders, such as Phenylketonuria (PKU) and Maple Syrup Urine Disease (MSUD). nih.govresearchgate.net These conditions primarily involve defects in amino acid metabolism but have secondary effects on nucleotide sugar pools.

Mechanisms Leading to Decreased Red Blood Cell Uridine Diphosphate-alpha-D-Galactose Concentrations

Patients with PKU and MSUD often require specialized diets that are low in protein and, consequently, low in lactose (B1674315). nih.govresearchgate.net Since lactose is a primary dietary source of galactose, this dietary restriction limits the amount of galactose available for the synthesis of UDP-galactose through the Leloir pathway. nih.govresearchgate.net

Studies have demonstrated that young patients with MSUD or PKU on these restricted diets have decreased average red blood cell (RBC) UDP-galactose concentrations compared to healthy individuals of a similar age. nih.govresearchgate.net This suggests that dietary galactose intake is a significant factor in maintaining the steady-state concentrations of UDP-galactose. nih.govresearchgate.net Supplementation with galactose in MSUD patients has been shown to significantly increase their UDP-galactose concentrations in both RBCs and white blood cells, further supporting the role of dietary galactose in UDP-galactose homeostasis. nih.govresearchgate.net

| Condition | RBC UDP-galactose Concentration (nmol/g Hemoglobin) | WBC UDP-galactose Concentration (nmol/g protein) |

|---|---|---|

| MSUD (pre-supplementation) | 29.5 ± 1.5 | 69.0 ± 7.5 |

| MSUD (post-galactose supplementation) | 42.3 ± 5.8 | 193.0 ± 49.0 |

Consequences of Impaired Uridine Diphosphate-alpha-D-Galactose Homeostasis on Glycosylation Pathways in Pathological States

UDP-galactose is an obligate donor of galactose for the synthesis of a vast array of complex glycoconjugates, including glycoproteins and glycolipids. nih.govnih.gov Therefore, impaired UDP-galactose homeostasis has significant consequences for glycosylation pathways, leading to the production of truncated or otherwise abnormal glycan structures. nih.govnih.gov

In pathological states characterized by reduced UDP-galactose levels, such as certain forms of galactosemia and other metabolic disorders, the activity of galactosyltransferases in the Golgi apparatus is compromised. nih.gov This can lead to a partial or total loss of galactosylation of N-glycans, as observed in Congenital Disorder of Glycosylation (CDG) type IId, which is caused by a deficiency of β-1,4-galactosyltransferase I. nih.gov The resulting hypoglycosylation can affect the function of numerous proteins, contributing to the clinical manifestations of these diseases. For example, in GALE-deficient cells, a significant decrease in total sialic acid, galactose, and GalNAc levels in glycans has been observed, which can impact cell signaling pathways. nih.gov

Emerging Research Avenues and Future Perspectives in Uridine Diphosphate Alpha D Galactose Biology

Discovery of Novel Enzymatic Transformations and Metabolic Intermediates

The biosynthesis and metabolism of UDP-α-D-Galactose are primarily governed by the well-established Leloir pathway. wikipedia.orgresearchgate.net This pathway involves the sequential action of galactokinase, galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE) to convert galactose into UDP-α-D-Galactose. researchgate.netnih.gov However, recent research has begun to unveil novel enzymatic activities and alternative metabolic routes that expand our understanding of UDP-α-D-Galactose metabolism.

One significant discovery is the novel activity of UDP-galactose-4-epimerase (GalE) for free monosaccharides. nih.gov Traditionally known to interconvert UDP-galactose and UDP-glucose, GalE from Escherichia coli has been shown to possess 4-epimerization activity for a variety of free keto- and aldohexoses, including galactose, glucose, fructose, and tagatose. nih.gov This finding suggests a broader role for GalE in carbohydrate metabolism than previously appreciated and opens up possibilities for the enzymatic production of rare sugars. nih.gov

Furthermore, research in organisms like the protozoan parasite Leishmania major has pointed towards the existence of a UDP-glucose independent UDP-galactose salvage pathway. researchgate.netplos.org While the de novo synthesis of UDP-Galactose in these parasites relies on the epimerization of UDP-glucose, they also possess a UDP-sugar pyrophosphorylase (USP) capable of activating galactose-1-phosphate to form UDP-Galactose directly. plos.org This alternative pathway highlights the metabolic flexibility of these organisms and presents potential targets for therapeutic intervention.

The table below summarizes the key enzymes involved in the primary and alternative pathways of UDP-α-D-Galactose synthesis.

| Enzyme | Abbreviation | Function | Pathway |

| Galactokinase | GALK | Phosphorylates galactose to galactose-1-phosphate. researchgate.netnih.gov | Leloir Pathway |

| Galactose-1-phosphate uridylyltransferase | GALT | Transfers a UMP molecule from UDP-glucose to galactose-1-phosphate, forming UDP-galactose. researchgate.netnih.gov | Leloir Pathway |

| UDP-galactose 4'-epimerase | GALE | Interconverts UDP-galactose and UDP-glucose. researchgate.netnih.gov It also exhibits epimerase activity on free monosaccharides. nih.gov | Leloir Pathway & Novel Activity |

| UDP-sugar pyrophosphorylase | USP | Activates galactose-1-phosphate to UDP-galactose. plos.org | Alternative Salvage Pathway |

Rational Design and Synthesis of Uridine (B1682114) Diphosphate-alpha-D-Galactose Analogs as Probes, Substrates, or Inhibitors for Glycosyltransferases

The enzymes that utilize UDP-α-D-Galactose as a donor substrate, known as galactosyltransferases, are crucial for the synthesis of complex carbohydrates. To study the function and mechanism of these enzymes, researchers are actively engaged in the rational design and synthesis of UDP-α-D-Galactose analogs. These analogs can serve as molecular probes to investigate enzyme activity, act as alternative substrates for the synthesis of novel oligosaccharides, or function as inhibitors to block specific glycosylation pathways. acs.orgresearchgate.netnih.gov

One area of focus has been the development of deoxygenated UDP-α-D-Galactose derivatives. acs.orgresearchgate.net Studies have shown that analogs such as UDP-2-deoxy-Gal and UDP-6-deoxy-Gal can be recognized and utilized as donor substrates by various α-galactosyltransferases. acs.org This allows for the enzymatic synthesis of deoxygenated trisaccharide analogs, which can be valuable tools for studying carbohydrate-protein interactions and other biological processes. acs.org

In the context of infectious diseases, disaccharide analogs are being designed as probes for glycosyltransferases in pathogens like Mycobacterium tuberculosis. nih.gov The cell wall of this bacterium contains essential galactan polymers, and the enzymes responsible for their synthesis are attractive drug targets. By creating analogs that mimic the natural substrates, researchers can develop probes to identify and characterize these mycobacterial glycosyltransferases, paving the way for the design of novel anti-tuberculosis agents. nih.gov

The following table provides examples of UDP-α-D-Galactose analogs and their applications in research.

| Analog Type | Example | Application | Reference |

| Deoxygenated Analog | UDP-2-deoxy-Galactose | Donor substrate for α-galactosyltransferases to synthesize modified oligosaccharides. | acs.org |

| Deoxygenated Analog | UDP-6-deoxy-Galactose | Donor substrate for α-galactosyltransferases to synthesize modified oligosaccharides. | acs.org |

| Disaccharide Analog | Galf(β1→5)Galf analog | Probe for mycobacterial galactosyltransferases. | nih.gov |

Systems Biology Approaches to Elucidate Complex Regulatory Networks

The synthesis and utilization of UDP-α-D-Galactose are tightly regulated within the cell, involving a complex network of genes, enzymes, and transporters. Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are proving to be invaluable in unraveling these intricate regulatory networks. nih.govnih.gov

A notable example is the study of lactose (B1674315) synthesis in human mammary epithelial cells. nih.govnih.gov During lactation, there is a significant upregulation of genes involved in the conversion of glucose to UDP-α-D-Galactose, including GALK2, UGP2, and members of the PGM complex. nih.gov Concurrently, the gene for the Golgi UDP-galactose transporter, SLC35A2, is also highly expressed. nih.gov These findings suggest that the synthesis and transport of UDP-α-D-Galactose are potential rate-limiting steps in lactose production. nih.govnih.gov The withdrawal of progesterone (B1679170) and subsequent signaling through the prolactin receptor and STAT5 appear to be key triggers for the induction of these genes. nih.govnih.gov

In the fungal pathogen Candida albicans, the enzyme UDP-galactose-4-epimerase (CaGAL10) plays a crucial role beyond its metabolic function. nih.gov The absence of CaGAL10 affects cell wall organization, stress response, and filamentation, even when the fungus is not grown on galactose. nih.gov This indicates that CaGAL10 is part of a larger regulatory network that influences fundamental aspects of the pathogen's biology, making it a potential target for antifungal therapies. nih.gov

Genetic Engineering and Synthetic Biology Applications Utilizing Uridine Diphosphate-alpha-D-Galactose Pathways

The ability to manipulate the metabolic pathways leading to UDP-α-D-Galactose has opened up exciting avenues in genetic engineering and synthetic biology. nih.govyoutube.comresearchgate.net By overexpressing key enzymes, scientists can enhance the production of UDP-α-D-Galactose in microbial systems, which can then be used for the synthesis of valuable oligosaccharides. nih.gov

A successful example involves the co-culture of two metabolically engineered bacterial strains: Escherichia coli and Corynebacterium ammoniagenes. nih.gov The recombinant E. coli was engineered to overexpress the UDP-α-D-Galactose biosynthetic genes (galT, galK, and galU), while C. ammoniagenes was used to produce uridine triphosphate (UTP), a necessary precursor. nih.gov This coupled system achieved a high-yield production of UDP-α-D-Galactose. nih.gov Furthermore, by introducing an α1,4-galactosyltransferase gene from Neisseria gonorrhoeae into the E. coli, the system could efficiently produce globotriose (B1671595), a trisaccharide that is part of the verotoxin receptor. nih.gov

The regulation of the galactose operon in E. coli provides a classic model for gene regulation that is fundamental to these genetic engineering efforts. youtube.com Understanding how the expression of the gal genes is controlled by repressors and activators in response to the presence or absence of galactose and glucose allows for the precise manipulation of these pathways for biotechnological purposes. youtube.com

The following table highlights key genes and their roles in the genetic engineering of UDP-α-D-Galactose pathways.

| Gene | Organism | Function in Engineered System | Reference |

| galT | E. coli | Overexpressed for increased UDP-Galactose production. | nih.gov |

| galK | E. coli | Overexpressed for increased UDP-Galactose production. | nih.gov |

| galU | E. coli | Overexpressed for increased UDP-Galactose production. | nih.gov |

| α1,4-galactosyltransferase | N. gonorrhoeae | Expressed in E. coli to synthesize globotriose using UDP-Galactose. | nih.gov |

Role of Uridine Diphosphate-alpha-D-Galactose in Host-Pathogen Interactions and Virulence Attenuation Strategies

UDP-α-D-Galactose and the glycoconjugates derived from it play a critical role in the interactions between pathogens and their hosts. Alterations in the pathways that synthesize or utilize UDP-α-D-Galactose can have profound effects on a pathogen's virulence. nih.govresearchgate.netresearchgate.net

In the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis, long-term in vitro culture leads to a loss of virulence. nih.govresearchgate.net This attenuation is associated with the expression of a UDP-Galactose/N-acetylglucosamine beta 1-4 galactosyltransferase. nih.govresearchgate.net The expression of this enzyme leads to the presence of galactose-terminal glycoconjugates on the parasite's surface, which are recognized by the host's immune system, leading to rapid clearance of the parasite. nih.govresearchgate.net This finding suggests that targeting this galactosyltransferase or the availability of UDP-α-D-Galactose could be a strategy for attenuating the parasite's virulence.

In the bacterium Vibrio cholerae, the causative agent of cholera, UDP-α-D-Galactose is essential for the synthesis of the lipopolysaccharide (LPS) core oligosaccharide. researchgate.net Mutants lacking the enzyme UDP-glucose 4-epimerase (galE) are unable to synthesize UDP-α-D-Galactose in the absence of exogenous galactose and exhibit altered LPS structure, leading to reduced colonization and biofilm formation. researchgate.net

Similarly, in Klebsiella pneumoniae, a notorious cause of antibiotic-resistant infections, the enzyme UDP-glucose pyrophosphorylase (UGP), which is involved in the synthesis of the UDP-α-D-Galactose precursor UDP-glucose, is important for virulence. researchgate.net

These examples underscore the importance of UDP-α-D-Galactose metabolism in the pathogenicity of various microorganisms and highlight the potential of targeting these pathways for the development of novel anti-infective therapies.

Q & A

Q. How is UDP-α-D-Galactose ammonium salt synthesized for research purposes?